
5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyrazine-2-carboxamide” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
Triazole compounds contain a five-membered aromatic ring with two carbon and three nitrogen atoms . The specific structure of this compound would also include additional functional groups attached to the triazole ring, such as a pyrazine ring and a carboxamide group.Chemical Reactions Analysis
Triazoles are known to exhibit a wide range of chemical reactions, largely due to the presence of the triazole ring. They can participate in various reactions such as substitutions, additions, and ring-opening reactions .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized and evaluated for their antiviral activities, specifically against the influenza A virus (subtype H5N1). Several compounds demonstrated significant antiviral activities, highlighting the potential of pyrazine derivatives in developing treatments for viral infections (Hebishy, Salama, & Elgemeie, 2020).
Cytotoxicity and Anticancer Properties
Research on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides revealed that these compounds exhibit in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential for anticancer drug development (Hassan, Hafez, & Osman, 2014).
Photosynthetic Electron Transport Inhibition
Pyrazole derivatives have been synthesized and screened as potential inhibitors of photosynthetic electron transport. These compounds showed excellent inhibitory properties, comparable to commercial herbicides, suggesting their potential use in agricultural applications (Vicentini et al., 2005).
Antimicrobial Activity
Studies on pyrazoline and pyrazole derivatives have demonstrated their significant antimicrobial activities. These findings support the exploration of pyrazine derivatives as candidates for new antimicrobial agents (Hassan, 2013).
Reactivity and Chemical Transformations
Research on the reactivity of pyrazolo-[5,1-c][1,2,4]triazine derivatives has provided insights into the synthesis and potential applications of novel compounds with versatile pharmacologic actions (Mironovich & Shcherbinin, 2014).
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that similar compounds interact with their targets, leading to a variety of biological activities . This interaction could involve binding to the target receptor, leading to changes in the receptor’s function.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways.
Pharmacokinetics
A study on similar compounds indicated that they possess a favorable profile and can be considered as patient compliant , suggesting good bioavailability.
Result of Action
Similar compounds have been found to exhibit a variety of biological activities , suggesting that this compound could have similar effects.
Safety and Hazards
Zukünftige Richtungen
The future research directions for triazoles are vast due to their versatile biological activities. They are being studied for potential uses in various fields, including medicinal chemistry, where they are being explored for their antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Eigenschaften
IUPAC Name |
5-methyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O/c1-9(2)12(8-19-16-4-5-17-19)18-13(20)11-7-14-10(3)6-15-11/h4-7,9,12H,8H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEDBFVHXOKENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC(CN2N=CC=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


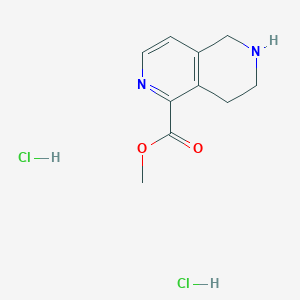
![1-(tert-butyl)-4-(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2475660.png)
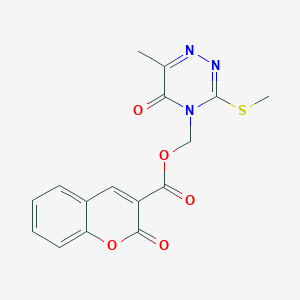


![(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride](/img/structure/B2475669.png)

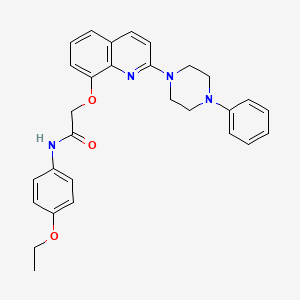
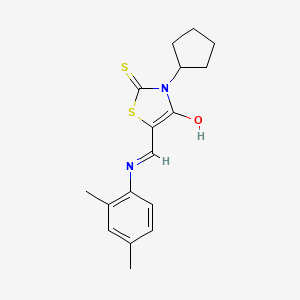

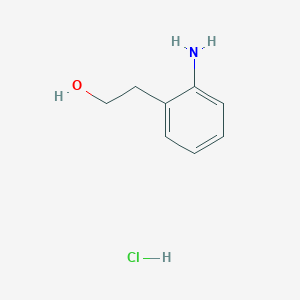
![N-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2475678.png)
![2-benzamido-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2475681.png)